Wild-Type PfDHFR Binding Affinity: 79-Fold Weaker than Pyrimethamine, Defining the Scaffold Baseline
5-Phenylpyrimidine-2,4-diamine inhibits wild-type Plasmodium falciparum dihydrofolate reductase (PfDHFR) with a Ki of 41.9 nM [1]. In contrast, the clinically established antimalarial pyrimethamine [5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine] exhibits a Ki of 0.53 nM against the same PfDHFR target under comparable assay conditions [2]. This 79-fold difference in binding affinity establishes the unsubstituted 5-phenyl scaffold as the essential baseline reference point for quantifying the contribution of 6-alkyl and 4-chloro substituents to DHFR potency.
| Evidence Dimension | Inhibition constant (Ki) for wild-type Plasmodium falciparum DHFR |
|---|---|
| Target Compound Data | Ki = 41.9 nM |
| Comparator Or Baseline | Pyrimethamine: Ki = 0.53 ± 0.06 nM |
| Quantified Difference | 79-fold lower potency (pyrimethamine is 79× more potent) |
| Conditions | Enzyme inhibition assay; pH 7.0; 25°C; Bifunctional DHFR-TS (Plasmodium falciparum) |
Why This Matters
This quantitative gap defines the functional consequence of 5-aryl substitution patterns and is essential for SAR studies where the unsubstituted core serves as the negative control or synthetic starting point.
- [1] BindingDB. BDBM50110757: 5-Phenyl-pyrimidine-2,4-diamine. Binding Database, University of California San Diego. View Source
- [2] Bunyarataphan S, Leartsakulpanich U, Taweechai S, Tarnchompoo B, Kamchonwongpaisan S, Yuthavong Y. Evaluation of the activities of pyrimethamine analogs against Plasmodium vivax and Plasmodium falciparum dihydrofolate reductase-thymidylate synthase using in vitro enzyme inhibition and bacterial complementation assays. Antimicrob Agents Chemother. 2006;50(11):3631-3637. View Source
